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Compound of Interest

Compound Name: Piperidine-1-carboxylic Acid

Cat. No.: B172129 Get Quote

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of Piperidine-1-
carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of

Piperidine-1-carboxylic acid (also known as N-carboxypiperidine). Due to the limited

availability of published experimental spectra for this specific compound, this guide presents a

combination of predicted data and experimental data from the closely related parent

compound, piperidine, to offer a robust analytical profile. This document is intended to serve as

a valuable resource for the identification, characterization, and quality control of Piperidine-1-
carboxylic acid and its derivatives in a research and development setting.

Chemical Structure and Properties
Piperidine-1-carboxylic acid possesses a piperidine ring N-substituted with a carboxylic acid

group. This structure imparts both basic (piperidine nitrogen) and acidic (carboxylic acid)

functionalities.

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol
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The following sections detail the expected and illustrative spectroscopic data for Piperidine-1-
carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for Piperidine-1-carboxylic acid are not readily

available in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical

shifts. For illustrative purposes, experimental data for the parent compound, piperidine, is also

included.[1][2][3]

Table 1: Predicted ¹H NMR Data for Piperidine-1-carboxylic Acid

Protons
Chemical Shift
(ppm)

Multiplicity Integration

H2, H6 (axial &

equatorial)
3.4 - 3.6 Multiplet 4H

H3, H5 (axial &

equatorial)
1.6 - 1.8 Multiplet 4H

H4 (axial & equatorial) 1.5 - 1.7 Multiplet 2H

COOH > 10 Broad Singlet 1H

Note: Predicted values are based on standard chemical shift increments and may vary

depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for Piperidine-1-carboxylic Acid

Carbon Chemical Shift (ppm)

C=O 155 - 160

C2, C6 45 - 50

C3, C5 25 - 30

C4 23 - 28
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Note: Predicted values are based on computational models and comparison with similar

structures.

Table 3: Experimental NMR Data for Piperidine (Illustrative Analogue)

Spectrum Nucleus
Chemical Shift
(ppm)

Multiplicity

¹H NMR (in CDCl₃) H2, H6 ~2.79 Multiplet

H3, H4, H5 1.51 - 1.58 Multiplet

NH ~2.04 Singlet

¹³C NMR (in CDCl₃) C2, C6 ~47.7

C3, C5 ~27.2

C4 ~25.2

Source: ChemicalBook, PubChem.[1][2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Piperidine-1-carboxylic acid is expected to show characteristic absorptions for

the carboxylic acid and the piperidine ring.

Table 4: Expected and Illustrative IR Absorption Bands
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Functional Group

Expected
Wavenumber
(cm⁻¹) for
Piperidine-1-
carboxylic Acid

Illustrative
Wavenumber
(cm⁻¹) for
Piperidine[4]

Vibration Mode

O-H (Carboxylic Acid) 2500-3300 (broad) - Stretching

C-H (Aliphatic) 2850-2950 2800-3000 Stretching

C=O (Carboxylic Acid) 1700-1725 - Stretching

N-H - 3287 Stretching

C-N 1180-1250 1100-1350 Stretching

C-O 1210-1320 - Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Piperidine-1-carboxylic acid, electrospray ionization (ESI) is a suitable

technique.

Table 5: Expected Mass Spectrometry Data for Piperidine-1-carboxylic Acid

Ionization Mode Ion m/z (expected)

Positive ESI [M+H]⁺ 130.08

Negative ESI [M-H]⁻ 128.07

Illustrative Fragmentation: The mass spectrum of the parent compound, piperidine, shows a

molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a

hydrogen atom.[5] Fragmentation of Piperidine-1-carboxylic acid is expected to involve the

loss of CO₂ (44 Da) from the deprotonated molecule or the loss of the carboxyl group.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_110-89-4_IR1.htm
https://www.benchchem.com/product/b172129?utm_src=pdf-body
https://www.benchchem.com/product/b172129?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_110-89-4_MS.htm
https://www.benchchem.com/product/b172129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Data Acquisition:

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45°

pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024

or more) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly

on the ATR crystal.

Background Collection: Record a background spectrum of the empty sample holder (or pure

KBr pellet/clean ATR crystal).

Sample Analysis: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background to generate the final

transmittance or absorbance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or water.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g.,

m/z 50-500).

Visualizations
The following diagrams illustrate the structure and a general workflow for the spectroscopic

analysis of Piperidine-1-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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